2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups, cyclic structures, and a variety of functional groups. Compounds of this nature often exhibit significant biological activity and are of interest in fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the cyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of hydroxyl groups and other functional groups through reactions such as hydroxylation and alkylation.
Glycosylation: Attachment of sugar moieties (oxane rings) through glycosylation reactions.
Industrial Production Methods
Industrial production of such compounds often relies on:
Biotechnological methods: Using engineered microorganisms to produce the compound or its precursors.
Chemical synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these back to alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with potentially improved biological activity.
Study of reaction mechanisms: Understanding the reactivity of the compound can provide insights into reaction mechanisms.
Biology
Enzyme interactions: The compound can be used to study interactions with enzymes, particularly those involved in metabolic pathways.
Cell signaling: Investigating the role of the compound in cell signaling pathways.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Industry
Biotechnology: The compound can be used in biotechnological applications, such as the production of bioactive molecules.
Material science:
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple hydroxyl groups and other functional groups allows the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with similar cyclopenta[a]phenanthrene cores, such as cholesterol and steroid hormones.
Glycosides: Compounds with sugar moieties attached to a non-sugar core, such as cardiac glycosides.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[[6-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDXYRAMQRKPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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